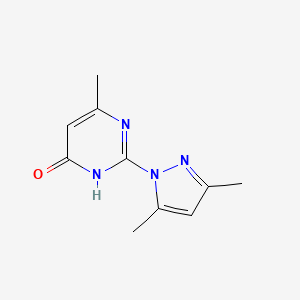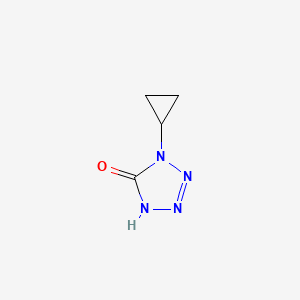
1-Cyclopropyl-1,4-dihydro-tetrazol-5-one
Descripción general
Descripción
“1-Cyclopropyl-1,4-dihydro-tetrazol-5-one” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that tetrazole derivatives play a very important role in medicinal and pharmaceutical applications2.
Synthesis Analysis
The synthesis of “1-Cyclopropyl-1,4-dihydro-tetrazol-5-one” is not explicitly mentioned in the available resources. However, the synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields2.Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-1,4-dihydro-tetrazol-5-one” is not explicitly provided in the available resources. However, it’s worth noting that tetrazoles are five-membered aza compounds with 6π electrons2.Chemical Reactions Analysis
The specific chemical reactions involving “1-Cyclopropyl-1,4-dihydro-tetrazol-5-one” are not explicitly mentioned in the available resources. However, the most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide2.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Cyclopropyl-1,4-dihydro-tetrazol-5-one” are not explicitly provided in the available resources. However, it’s worth noting that tetrazoles show melting point temperature at 155–157°C. On heating, tetrazoles decomposed and emit toxic nitrogen fumes2.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Regioselective Synthesis : A study by Singh, Kaur, and Banerjee (2020) demonstrates the regioselective synthesis of tetrahydropyrrolo[1,2-a]quinazolin-5(1H)one derivatives using cyclopropane aldehydes and N'-aryl anthranil hydrazides, which involves a domino process of imine formation and intramolecular cyclization. This method provides a simple and efficient approach for synthesizing pyrroloquinazolinones (Singh, Kaur, & Banerjee, 2020).
Molecular Structure Analysis : Thimmegowda et al. (2008) synthesized and analyzed the crystal and molecular structure of a novel bioactive heterocyclic compound containing the cyclopropyl group. This study provides insights into the structural properties of these compounds, which can have implications in various applications (Thimmegowda et al., 2008).
Catalysis and Reaction Mechanisms
- One-Pot Synthesis : Zhu, Ren, and Cai (2009) developed a one-pot procedure for synthesizing 5-substituted 1H-tetrazoles. This method is noteworthy for its use of a nontoxic cyanide source and the occurrence of the reaction under nonacidic conditions, which enhances its applicability in various synthetic processes (Zhu, Ren, & Cai, 2009).
Advanced Organic Synthesis
- Synthesis of Tetrazoles : Reed and Jeanneret (2021) discuss a novel approach for the synthesis of 2,5-disubstituted tetrazoles, highlighting the method's efficiency and applicability in producing a range of tetrazoles. This research contributes significantly to the field of medicinal chemistry and organic synthesis (Reed & Jeanneret, 2021).
Photocatalysis and Photochemistry
- Photocatalysis Research : Alawode, Robinson, and Rayat (2011) investigated the photochemistry of 1H-tetrazole-thiones, leading to the formation of carbodiimides. This study provides valuable insights into the clean photodecomposition of these compounds, potentially useful in various industrial, agricultural, and medicinal applications (Alawode, Robinson, & Rayat, 2011).
Biological Applications
- Biological Evaluation : A study by Domagala et al. (1988) on 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids revealed significant antibacterial potency. This research adds to the understanding of the biological properties of quinolones, which is crucial for drug development (Domagala et al., 1988).
Safety And Hazards
The safety and hazards of “1-Cyclopropyl-1,4-dihydro-tetrazol-5-one” are not explicitly mentioned in the available resources. However, it’s worth noting that tetrazoles may cause eye and skin irritation. They may also cause respiratory and digestive tract irritation3.
Direcciones Futuras
The future directions of “1-Cyclopropyl-1,4-dihydro-tetrazol-5-one” are not explicitly mentioned in the available resources. However, it’s worth noting that due to their extraordinary stability under metabolic conditions, many tetrazole derivatives showed enhanced biological activities when used as antiviral, antibacterial, and antifungal agents2.
Please note that the information provided is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, please refer to specialized chemical databases or consult with a chemist.
Propiedades
IUPAC Name |
4-cyclopropyl-1H-tetrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c9-4-5-6-7-8(4)3-1-2-3/h3H,1-2H2,(H,5,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTNODKBPXZJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1,4-dihydro-tetrazol-5-one | |
CAS RN |
69049-02-1 | |
| Record name | 1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid](/img/structure/B1384189.png)
![2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B1384193.png)
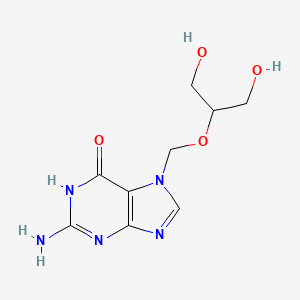

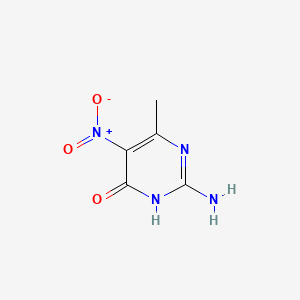


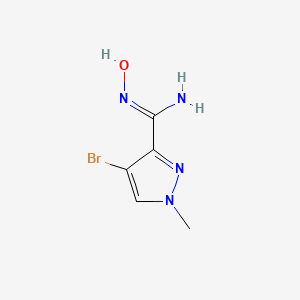
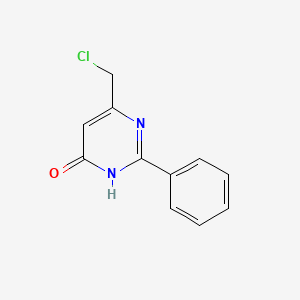
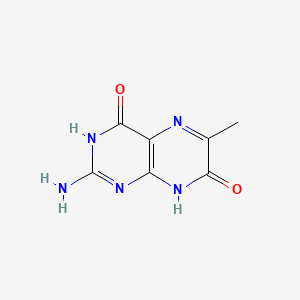
![5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B1384206.png)
![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1384207.png)
